molecular formula C9H18O B7805586 trans-3,3,5-Trimethylcyclohexanol

trans-3,3,5-Trimethylcyclohexanol

Cat. No.: B7805586
M. Wt: 142.24 g/mol
InChI Key: BRRVXFOKWJKTGG-HTQZYQBOSA-N
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Description

trans-3,3,5-Trimethylcyclohexanol is a chiral alcohol with the molecular formula C9H18O. This compound is notable for its unique structure, which includes three methyl groups attached to the cyclohexane ring, and its specific stereochemistry. The compound is used in various chemical and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trans-3,3,5-Trimethylcyclohexanol typically involves the reduction of the corresponding ketone, 3,3,5-trimethylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The stereochemistry of the product is controlled by the choice of reducing agent and reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

trans-3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 3,3,5-trimethylcyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Further reduction can yield different stereoisomers of the alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3,3,5-trimethylcyclohexanone

    Reduction: Various stereoisomers of 3,3,5-trimethylcyclohexanol

    Substitution: 3,3,5-trimethylcyclohexyl chloride

Scientific Research Applications

trans-3,3,5-Trimethylcyclohexanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of trans-3,3,5-Trimethylcyclohexanol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, which can lead to various biochemical responses .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the three methyl groups.

    3,3,5-Trimethylcyclohexanone: The corresponding ketone form.

    Menthol: A naturally occurring compound with a similar cyclohexane structure but different functional groups.

Uniqueness

trans-3,3,5-Trimethylcyclohexanol is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct physical and chemical properties compared to its analogs. These features make it valuable in applications requiring chiral specificity and unique reactivity .

Properties

IUPAC Name

(1R,5S)-3,3,5-trimethylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRVXFOKWJKTGG-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CC(C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883350
Record name Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-54-4
Record name rel-(1R,5S)-3,3,5-Trimethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3,5,5-trimethylcyclohexan-1-ol
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